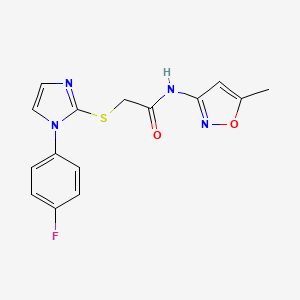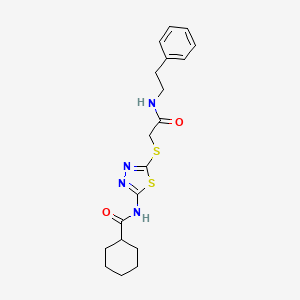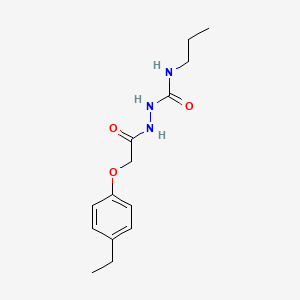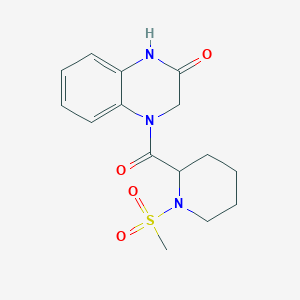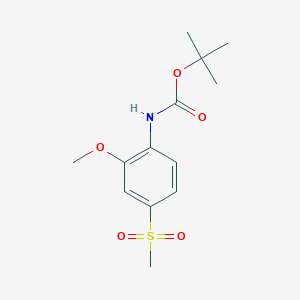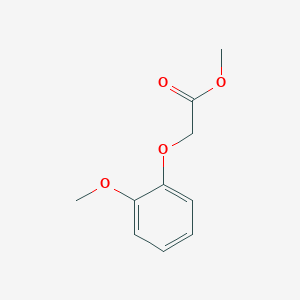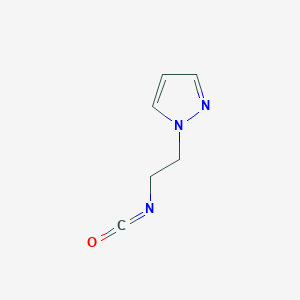
1-(2-异氰酸乙基)-1H-吡唑
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of isocyanate compounds can involve various methods. For instance, one study reported the synthesis of clickable polymers derived from biobased itaconic acid, which was then used for the preparation of novel cationic polymers with antibacterial properties and low hemotoxicity via click chemistry . Another study reported the transformation of primary amine groups present in the polymer into isocyanates using equimolar amounts of diphosgene or triphosgene and a soluble tertiary amine as the acid scavenger .
Chemical Reactions Analysis
Isocyanates are known to react with various small molecules such as water, alcohols, and amines, which is of significant industrial importance, particularly for the development of novel polyurethanes and other useful polymers . The reactions can occur across both the N-C and C-O bonds of HNCO via concerted mechanisms to form carbamate or imidic acid .
科学研究应用
聚合物复合材料增强
该化合物用于改性纤维素纳米晶体 (CNC),增强其疏水性和在有机溶剂中的分散性。 这种改性可以产生具有改进特性的聚合物-CNC 复合材料,例如提高的抗拉强度,这对需要高耐用性的材料有利 .
丙烯酸功能化
“1-(2-异氰酸乙基)-1H-吡唑”作为一种双官能团分子,在 CNC 表面引入丙烯酰基官能团。 这些基团可以聚合形成丙烯酸-CNC 复合材料,为其在有机介质和基质中的应用开辟可能性 .
表面化学改性
该化合物中的异氰酸酯部分与 CNC 表面上的羟基反应,改变表面化学,以增强在丙烯酸中的分散性。 这对于纳米颗粒均匀分散对于材料性能至关重要的应用至关重要 .
生物基异氰酸酯生产
在追求可持续材料的过程中,正在探索“1-(2-异氰酸乙基)-1H-吡唑”在生物基异氰酸酯生产中的潜力。 这与对传统石油化工衍生异氰酸酯的环保替代品的日益增长的需求相一致 .
涂料组合物
该化合物能够与各种基材反应,使其适用于涂料组合物,例如油漆、清漆或漆。 其反应性可以导致具有增强特性的涂层,例如改善的附着力或对环境因素的抵抗力 .
大分子化合物合成
它参与由涉及不饱和碳-碳键的反应获得的大分子化合物的合成。 这种应用对于创造具有特定所需特性的新聚合物材料意义重大 .
层状产品制造
该化合物在含有合成树脂的层状产品的制造中得到应用。 它与其他化合物的反应性可用于开发具有独特特性的层状结构,用于工业或消费产品 .
安全和危害
作用机制
Target of Action
It belongs to the class of monomers known as isocyanate monomers . The presence of the isocyanate functional group makes it highly reactive .
Mode of Action
The isocyanate functional group in 1-(2-isocyanatoethyl)-1H-pyrazole allows it to undergo polymerization and form cross-linked networks . This reactivity is crucial for the development of polymers with improved mechanical strength, chemical resistance, and adhesion properties .
Biochemical Pathways
The reactions between substituted isocyanates and other small molecules (e.g., water, alcohols, and amines) are of significant industrial importance . These reactions are particularly crucial for the development of novel polyurethanes and other useful polymers .
Pharmacokinetics
The compound’s physical properties such as its boiling point (80-95 °c at 15 torr) and density (105) suggest that it may have specific pharmacokinetic characteristics .
Result of Action
The result of the action of 1-(2-isocyanatoethyl)-1H-pyrazole is the formation of polymers with improved mechanical strength, chemical resistance, and adhesion properties . These polymers are used in various applications, including the manufacture of resins, electrodeposition, adhesives, and construction products .
Action Environment
The action, efficacy, and stability of 1-(2-isocyanatoethyl)-1H-pyrazole can be influenced by environmental factors. For instance, the presence of excess water and RNCO species can significantly lower the barriers to the reactions involving this compound . .
属性
IUPAC Name |
1-(2-isocyanatoethyl)pyrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O/c10-6-7-3-5-9-4-1-2-8-9/h1-2,4H,3,5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHORCSCSSYXBGY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)CCN=C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
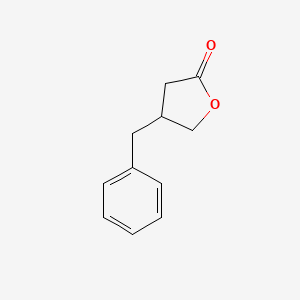
![6,8-Dibromo-5,7-dimethylimidazo[1,2-a]pyridine;hydrochloride](/img/structure/B2361525.png)
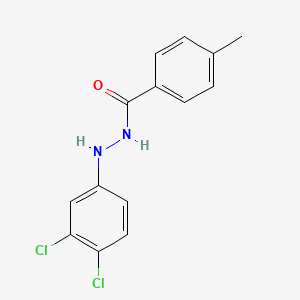


![N-(1-cyanocyclopentyl)-2-({1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl}oxy)acetamide](/img/structure/B2361533.png)
![[4-(3-Chloropyridin-4-yl)morpholin-2-yl]-piperidin-1-ylmethanone](/img/structure/B2361534.png)
